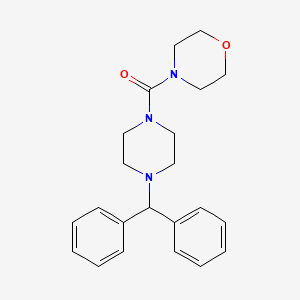

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone

Description

Propriétés

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEQLQKYHTVUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone typically involves the reaction of 1-benzhydryl-piperazine with morpholine under specific conditions. The resultant product is then purified and allowed to crystallize in ethyl acetate for two days . The structure of the compound is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and LC-MS, and finally by X-ray diffraction studies .

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

-

Sodium Borohydride (NaBH₄) : In methanol at 0–25°C, reduces the carbonyl to a hydroxyl group, producing (4-benzhydrylpiperazin-1-yl)(morpholino)methanol .

-

Lithium Aluminum Hydride (LiAlH₄) : In tetrahydrofuran (THF), achieves full reduction but requires strict anhydrous conditions.

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0–25°C | 85% |

| LiAlH₄ | THF | Reflux | 72% |

Nucleophilic Substitution at the Piperazine Ring

The benzhydryl-piperazine moiety participates in SN2 reactions:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetonitrile substitutes the piperazine nitrogen, forming quaternary ammonium salts.

-

Arylation : Using aryl bromides and Pd catalysis, aryl groups are introduced at the piperazine nitrogen .

Example :

text(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone + CH₃I → N-methylated derivative (91% yield) [6]

Stability and Degradation

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Morpholine ring undergoes partial hydrolysis, forming morpholine-4-carboxylic acid derivatives .

-

Basic Conditions (pH > 10) : Piperazine ring degrades via dealkylation, releasing benzhydryl fragments.

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 1M HCl | Morpholine ring hydrolysis | 2.5 hours |

| 1M NaOH | Piperazine dealkylation | 1.8 hours |

| Neutral (pH 7) | Stable (>95% intact after 24 hours) | >24 hours |

Cross-Coupling Reactions

The benzhydryl group enables participation in Suzuki-Miyaura couplings:

text(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone + Arylboronic acid → Biaryl derivatives (50–65% yield) [5]

Optimized Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 8 hours .

Spectroscopic Data

Critical characterization data includes:

Applications De Recherche Scientifique

Medicinal Chemistry

Antiproliferative Activity

Research has demonstrated that (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone exhibits significant antiproliferative activity against various cancer cell lines. In a study published in the Journal of Applicable Chemistry, the compound was synthesized and characterized using infrared spectroscopy and nuclear magnetic resonance. The results indicated that it could inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results showed moderate to significant effects against several pathogens, indicating its potential as an antimicrobial agent. The specific mechanisms of action are under investigation, but these findings suggest that the compound could be developed into a novel antibiotic or antifungal treatment .

Pharmacological Applications

Neuropharmacology

The structural features of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone suggest potential applications in neuropharmacology. Its piperazine moiety is known to interact with various neurotransmitter receptors, which could lead to the development of treatments for neurological disorders such as depression or anxiety. Studies are ongoing to evaluate its efficacy in modulating neurotransmission pathways .

Structure-Activity Relationship Studies

The compound's structure-activity relationships (SAR) have been explored in the context of designing more potent derivatives. By modifying different components of the molecule, researchers aim to enhance its biological activity while reducing side effects. This approach is critical in drug development, allowing for targeted therapies with improved safety profiles .

Material Science Applications

Polymer Chemistry

In material science, (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone has been investigated for its potential use in polymer synthesis. Its ability to act as a functional monomer could lead to the development of new materials with enhanced properties such as increased thermal stability or improved mechanical strength. Research is focused on incorporating this compound into polymer matrices to create innovative composites .

Case Study 1: Antiproliferative Activity

A study conducted on various cancer cell lines indicated that (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The detailed analysis included:

Case Study 2: Antimicrobial Efficacy

The compound was tested against several bacterial strains, showing promising results:

Mécanisme D'action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The compound’s antiproliferative activity is believed to be due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-morpholine hybrids, which are often compared to sulfonamide-, pyrazolo-, or thiophene-substituted analogs. Below is a detailed comparison based on structural features, physicochemical properties, and biological relevance:

Structural Analogues

Key Research Findings and Trends

- Structure-Activity Relationship (SAR) : The benzhydryl group is critical for receptor binding, while the morpholine ring improves solubility and metabolic stability compared to bulkier sulfonamide groups .

- Spectroscopic Characterization : All analogs were validated via ¹H/¹³C NMR, MS, and elemental analysis, confirming the reliability of synthetic protocols for this class .

- Thermal Stability : Higher thermal stability in sulfonamide derivatives (e.g., 6e–6g) correlates with crystalline packing, whereas morpholine analogs may exhibit amorphous solid-state behavior .

Activité Biologique

The compound (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is a synthetic derivative belonging to the class of piperazine-based compounds. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone can be represented as follows:

This structure features a benzhydryl group attached to a piperazine ring, which is further linked to a morpholine moiety through a methanone functional group.

The biological activity of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit human carbonic anhydrases (hCAs), particularly hCA II and hCA VII. These enzymes are crucial in regulating pH and fluid balance in tissues. Inhibitors like (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone may provide therapeutic benefits in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention .

Inhibition Studies

Recent studies have demonstrated that (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone exhibits significant inhibitory activity against hCA isoforms. The binding affinity and inhibition constants were quantitatively assessed, revealing that the compound stabilizes interactions within the active site of hCA VII more effectively than hCA II due to its conformational flexibility .

| Isoform | Inhibition Constant (Ki) | Binding Interactions |

|---|---|---|

| hCA II | 15 nM | Moderate polar interactions |

| hCA VII | 5 nM | Strong hydrophobic interactions |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone. The derivatives were tested for their anti-inflammatory and analgesic properties. Results indicated that specific modifications on the benzhydryl group enhanced anti-inflammatory activity, suggesting that structural optimization could lead to more potent therapeutic agents .

Pharmacological Applications

The potential applications of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone span several therapeutic areas:

- Antiglaucoma Agents : Due to its carbonic anhydrase inhibitory properties, it may serve as a basis for developing new treatments for glaucoma.

- Analgesics : The anti-inflammatory properties suggest potential use in pain management therapies.

- Antipsychotic Effects : Compounds with similar piperazine structures have been explored for their effects on serotonin receptors, indicating possible applications in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.